REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[K].[C:14]1(=[O:24])[NH:18][C:17](=[O:19])[C:16]2=[CH:20][CH:21]=[CH:22][CH:23]=[C:15]12>CN(C=O)C>[C:3]1([CH2:2][N:18]2[C:14](=[O:24])[C:15]3[C:16](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:17]2=[O:19])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1 |f:1.2,^1:12|
|
Name
|
|
Quantity
|
8.83 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
[K].C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
The mixture was poured into ice-cold water
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Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
WASH
|
Details
|
washed with small amount of methanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CN1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |